molecular formula C21H17N3O2 B244762 3,5-dimethyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

3,5-dimethyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

Cat. No.: B244762
M. Wt: 343.4 g/mol
InChI Key: CXMKVWAMUVNLAZ-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzamide core substituted with a 1,3-oxazolo[4,5-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves a multistep process. One common method includes the following steps:

    Formation of the oxazolo[4,5-b]pyridine ring: This can be achieved by the condensation of 2-aminopyridin-3-ol with an appropriate aldehyde or ketone.

    Coupling with benzamide: The oxazolo[4,5-b]pyridine intermediate is then coupled with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of environmentally friendly solvents and catalysts to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

3,5-dimethyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The oxazolo[4,5-b]pyridine moiety can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt cellular processes, leading to the desired therapeutic effects. The exact pathways and molecular targets depend on the specific application and are a subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamide
  • 3,4-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Uniqueness

3,5-dimethyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the oxazolo[4,5-b]pyridine and benzamide moieties provides a versatile scaffold for further functionalization and optimization in various applications.

Properties

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

3,5-dimethyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H17N3O2/c1-13-10-14(2)12-16(11-13)20(25)23-17-7-5-15(6-8-17)21-24-19-18(26-21)4-3-9-22-19/h3-12H,1-2H3,(H,23,25)

InChI Key

CXMKVWAMUVNLAZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)C

Origin of Product

United States

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